molecular formula C22H34N2O4 B12702643 (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(aziridine-1-propionate) CAS No. 93962-80-2

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(aziridine-1-propionate)

Katalognummer: B12702643
CAS-Nummer: 93962-80-2
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: VRRNJLFFHFJMDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(aziridine-1-propionate) is a complex organic compound with the molecular formula C22H34N2O4. This compound is known for its unique structure, which includes a bicyclic core and aziridine functional groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(aziridine-1-propionate) typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include strong bases, such as sodium hydride, and aziridine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(aziridine-1-propionate) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(aziridine-1-propionate) is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its aziridine groups can interact with biological macromolecules, making it a candidate for drug development and biochemical studies .

Medicine

In medicine, (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(aziridine-1-propionate) is explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile compound for the development of new pharmaceuticals .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials .

Wirkmechanismus

The mechanism of action of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(aziridine-1-propionate) involves its interaction with molecular targets through its aziridine groups. These groups can form covalent bonds with nucleophiles, leading to the modification of biological macromolecules. This interaction can affect various biochemical pathways, making it a potential candidate for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(aziridine-1-propionate) lies in its specific combination of a bicyclic core and aziridine groups.

Eigenschaften

CAS-Nummer

93962-80-2

Molekularformel

C22H34N2O4

Molekulargewicht

390.5 g/mol

IUPAC-Name

[3-[3-(aziridin-1-yl)propanoyloxymethyl]-4-tricyclo[5.2.1.02,6]decanyl]methyl 3-(aziridin-1-yl)propanoate

InChI

InChI=1S/C22H34N2O4/c25-20(3-5-23-7-8-23)27-13-17-12-18-15-1-2-16(11-15)22(18)19(17)14-28-21(26)4-6-24-9-10-24/h15-19,22H,1-14H2

InChI-Schlüssel

VRRNJLFFHFJMDT-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC1C3C2C(C(C3)COC(=O)CCN4CC4)COC(=O)CCN5CC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.